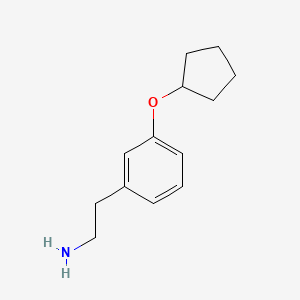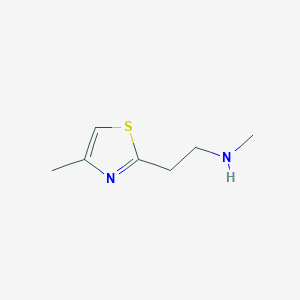![molecular formula C15H20N2O6S B2689341 4-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid CAS No. 893725-62-7](/img/structure/B2689341.png)
4-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, compounds bearing 3(2H)-pyridazinone and 1,2,4-triazole ring structures have been synthesized as potential acetylcholinesterase inhibitors . Another study reported the co-crystallization of N-(4-methoxyphenyl)piperazine with 4-methylbenzoic acid and benzene-1,2-dicarboxylic acid .Molecular Structure Analysis
While specific structural data for “4-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid” is not available, related compounds have been studied. For example, molecular docking studies have shown that the p-methylphenyl group is active in the hinge region of the acetylcholinesterase crystal structure .科学的研究の応用
Antimicrobial and Antifungal Properties
Research has demonstrated that derivatives of 4-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid exhibit significant antimicrobial and antifungal activities. For instance, Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives, including those related to the given compound, which showed variable and modest activity against strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Antineoplastic and Differentiation Activity
Gillet et al. (1997) explored the in vitro effects of new original piperazine derivatives of butyric acid, structurally related to this compound, on human erythroleukemia K562 cells and myeloid leukemia HL60 cells. These derivatives showed promising results in inducing differentiation and inhibiting the growth of these cells without inducing significant toxicity in mice (Gillet et al., 1997).
Synthesis and Chemical Properties
The synthesis and chemical properties of this compound and its derivatives have been a topic of interest for researchers. Ishizaki, Suzue, and Irikura (1985) provided a new synthesis route for fluoroquinolonecarboxylic acid, a compound structurally related to this compound, showcasing its potent antibacterial activity both in vivo and in vitro (Ishizaki, Suzue, & Irikura, 1985).
Structural and Crystallographic Studies
The crystal structure and analysis of compounds related to this compound have provided insights into their molecular configurations and potential applications. Faizi, Ahmad, and Golenya (2016) studied the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, highlighting the conformation and dihedral angles formed by the piperazine ring and the benzene ring, which are essential for understanding the compound's chemical behavior and potential interactions (Faizi, Ahmad, & Golenya, 2016).
将来の方向性
The future directions for research on “4-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid” and similar compounds could involve further exploration of their potential as acetylcholinesterase inhibitors . Additionally, their potential for other biological activities could be investigated.
作用機序
Target of Action
Similar compounds have been known to interact with various proteins and enzymes, affecting their function .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in their function . The specific interactions and resulting changes would depend on the nature of the target.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid . These factors could include the pH of the environment, the presence of other compounds, and temperature.
特性
IUPAC Name |
4-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O6S/c1-23-12-2-4-13(5-3-12)24(21,22)17-10-8-16(9-11-17)14(18)6-7-15(19)20/h2-5H,6-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCDJDYPJYKEMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


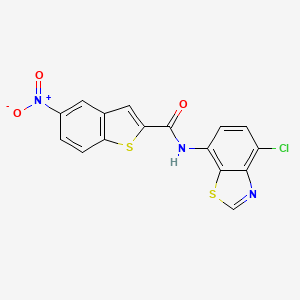
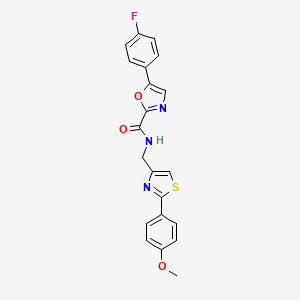
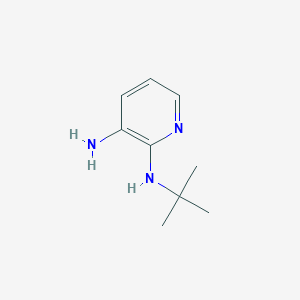
![ethyl 2-[(4-chlorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2689264.png)

![1-Ethyl-3-[(1-methylpyrrolidin-3-yl)methyl]urea](/img/structure/B2689267.png)
![Ethyl 4-{[(2-chlorophenyl)carbonyl]oxy}-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2689268.png)
![2-[(4-Methoxyphenyl)formamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2689269.png)
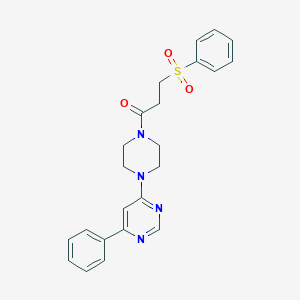
![N-cyclohexyl-2-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2689276.png)
